noc-5

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

NOC-5 se sintetiza a través de la reacción de poliaminas con ácido nitroso. El proceso implica la formación de un intermedio de nitrosohidrazina, que luego se estabiliza mediante la adición de un grupo isopropilo . La reacción se lleva a cabo típicamente en una solución acuosa a un pH controlado para garantizar la estabilidad del intermedio y del producto final .

Métodos de producción industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio. El proceso está optimizado para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía líquida de alto rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones

NOC-5 principalmente se somete a reacciones de descomposición para liberar óxido nítrico. Esta descomposición puede verse influenciada por diversos factores, como el pH, la temperatura y la presencia de otras especies químicas .

Reactivos y condiciones comunes

La descomposición de this compound se lleva a cabo típicamente en solución salina tamponada con fosfato a pH fisiológico (7.4) y temperatura (37 °C) . La presencia de agentes reductores puede acelerar la liberación de óxido nítrico de this compound .

Principales productos formados

El principal producto formado a partir de la descomposición de this compound es el óxido nítrico. Además, los subproductos incluyen la amina correspondiente y el ácido nitroso .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

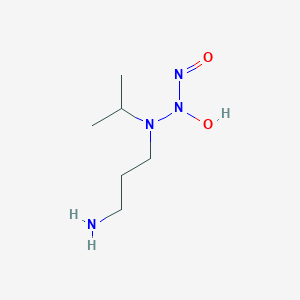

NOC-5, chemically known as 3-[2-Hydroxy-1-(1-methylethyl)-2-nitrosohydrazino]-1-propanamine, has the CAS number 146724-82-5. It serves as a stable source of nitric oxide, which plays a crucial role in numerous physiological processes. The compound releases NO upon hydrolysis, which can then activate soluble guanylate cyclase (sGC), leading to increased levels of cyclic guanosine monophosphate (cGMP) in target cells .

Vascular Biology

This compound is extensively used in vascular research due to its ability to induce vasodilation. Studies have demonstrated that this compound enhances the expression of potassium chloride cotransporters (KCCs) in vascular smooth muscle cells (VSMCs), which are essential for maintaining vascular tone and homeostasis . The compound's role in regulating KCC expression suggests its potential therapeutic applications in treating hypertension and other cardiovascular diseases.

Neuroscience

In neuroscience, this compound has been utilized to study the effects of nitric oxide on neuronal activity and synaptic plasticity. Research indicates that NO donors like this compound can modulate the activity of KCC2, a critical transporter involved in chloride homeostasis in neurons . This modulation is vital for understanding mechanisms underlying epilepsy and neuropathic pain, as deficits in KCC2 function are associated with these conditions.

Pharmacological Research

This compound is also significant in pharmacological studies aimed at evaluating drug interactions and effects on cellular signaling pathways. Its ability to increase cGMP levels makes it a valuable tool for assessing the efficacy of drugs targeting NO signaling pathways .

Case Study 1: Vascular Smooth Muscle Cells

A study investigated the effects of this compound on KCC3 expression in rat VSMCs. The results showed that treatment with this compound significantly upregulated KCC3 mRNA levels by 2.5-fold within hours of administration, demonstrating its potential role as a therapeutic agent for vascular disorders .

Case Study 2: Neuronal Functionality

In another investigation, researchers examined the impact of this compound on hippocampal neurons. The findings revealed that application of this compound led to increased KCC2 expression and enhanced hyperpolarization responses in these neurons, suggesting a mechanism through which NO influences synaptic inhibition and plasticity .

Data Tables

| Application Area | Key Findings | Potential Implications |

|---|---|---|

| Vascular Biology | Upregulation of KCC3 mRNA by this compound | Treatment for hypertension |

| Neuroscience | Increased KCC2 expression in hippocampal neurons | Insights into epilepsy and neuropathic pain |

| Pharmacological Research | Modulation of cGMP levels | Evaluation of NO-targeting drugs |

Mecanismo De Acción

NOC-5 ejerce sus efectos liberando óxido nítrico, que es una molécula de señalización clave en varios procesos fisiológicos . La liberación de óxido nítrico de this compound ocurre a través de una reacción de descomposición espontánea que no requiere ningún cofactor . El óxido nítrico luego interactúa con dianas moleculares como la guanilato ciclasa, lo que lleva a la producción de monofosfato cíclico de guanosina, que media varios efectos biológicos .

Comparación Con Compuestos Similares

NOC-5 es único entre los donantes de óxido nítrico debido a su estabilidad y capacidad de liberar dos equivalentes de óxido nítrico sin requerir cofactores . Compuestos similares incluyen:

NOC-7: Otro donante de óxido nítrico con una vida media y un perfil de liberación diferentes.

NOC-12: Conocido por su vida media más larga y su liberación más lenta de óxido nítrico.

NOC-18: Caracterizado por su capacidad de liberar óxido nítrico durante un período prolongado.

This compound destaca por su liberación relativamente rápida de óxido nítrico y su estabilidad en condiciones fisiológicas .

Actividad Biológica

Noc-5, a compound recognized for its role in biological processes, particularly through its interaction with nitric oxide (NO) signaling pathways, has garnered attention in recent research. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular functions, and implications in various studies.

Overview of this compound

This compound is classified among fast nitric oxide (NO) donors, which are compounds that release NO rapidly and are used in various physiological and pharmacological studies. Its primary mechanism involves the modulation of ion transporters and cellular signaling pathways.

This compound acts primarily by releasing NO, which plays a crucial role in various cellular functions including vasodilation, neurotransmission, and modulation of ion channels. The biological activity of this compound can be summarized as follows:

- Nitric Oxide Release : this compound releases NO, which diffuses across cell membranes and activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP).

- Regulation of Ion Transporters : It has been shown to upregulate potassium chloride cotransporters (KCCs), particularly KCC3, which are essential for maintaining chloride homeostasis in neurons and vascular smooth muscle cells .

Case Studies and Experimental Evidence

- Upregulation of KCC3 : In a study involving primary cultures of rat vascular smooth muscle cells (VSMCs), it was demonstrated that this compound significantly upregulated KCC3 expression. This effect was attributed to the acute release of NO, which modulated the expression levels of KCC transporters .

- Comparative Analysis with Other NO Donors : this compound was compared with other NO donors like NOC-9 and NOC-18. The results indicated that while NOC-9 and this compound rapidly increased KCC3 expression, the slower NO releaser NOC-18 did not have a similar effect. This highlights the importance of the rate of NO release in mediating biological responses .

Table 1: Comparative Effects of Different NO Donors on KCC3 Expression

| Compound | Type | Effect on KCC3 Expression | Mechanism |

|---|---|---|---|

| This compound | Fast NO Donor | Significant Upregulation | Rapid NO release |

| NOC-9 | Fast NO Donor | Significant Upregulation | Rapid NO release |

| NOC-18 | Slow NO Donor | No significant effect | Slow NO release |

Implications in Biological Systems

The findings surrounding this compound suggest its potential therapeutic applications in conditions where modulation of vascular tone or neuronal signaling is required. By influencing ion transporter activity and enhancing NO signaling pathways, this compound could play a role in:

- Cardiovascular Health : By promoting vasodilation through increased cGMP levels.

- Neurological Disorders : By regulating chloride homeostasis in neurons, potentially affecting synaptic inhibition and excitability.

Propiedades

IUPAC Name |

[3-aminopropyl(propan-2-yl)amino]-hydroxyimino-oxidoazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N4O2/c1-6(2)9(5-3-4-7)10(12)8-11/h6,11H,3-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIRIKBRVALRPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCN)[N+](=NO)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146724-82-5 | |

| Record name | 1-Hydroxy-2-oxo-3-(3-aminopropyl)-3-isopropyl-1-triazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146724825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: NOC-5, also known as 1-Hydroxy-2-oxo-3-(3-aminopropyl)-3-isopropyl-1-triazene, is a nitric oxide (NO) donor. [, , , , , , , , ] It spontaneously releases NO, which then interacts with various cellular targets, including soluble guanylate cyclase (sGC). This interaction leads to increased cyclic guanosine monophosphate (cGMP) levels, activating downstream signaling pathways like protein kinase G (PKG). [, , , ]

A: this compound primarily induces airway smooth muscle relaxation by inhibiting the frequency of agonist-induced calcium (Ca2+) oscillations in airway smooth muscle cells (SMCs). [, , ] This inhibition is mediated through the NO/sGC/cGMP/PKG pathway. [, ]

A: While this compound predominantly acts by decreasing Ca2+ oscillations, it demonstrates a minor effect on Ca2+ sensitivity in airway SMCs, only inducing a small airway relaxation when intracellular Ca2+ levels are high. []

A: Yes, this compound can enhance both the expression and shedding of TNF-RI in endothelial cells through a cGMP-independent mechanism. [] This increase in soluble TNF-RI (sTNF-RI) release is dose-dependent and involves tyrosine kinase and a type of metalloproteinase. []

ANone: The molecular formula of this compound (1-Hydroxy-2-oxo-3-(3-aminopropyl)-3-isopropyl-1-triazene) is C6H16N4O2 and its molecular weight is 176.22 g/mol.

A: Yes, computational chemistry techniques like 3D-QSAR modeling and molecular docking have been utilized to study the structure-activity relationships of compounds related to this compound and to predict the binding interactions of these compounds with target proteins. [, , , , , ]

A: While specific details on this compound structural modifications were not found in the provided research, studies exploring SAR on similar compounds suggest that structural changes can significantly influence their potency and selectivity for specific targets. [, , , , , ]

ANone: this compound has found applications in various research areas, including:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.